molecular formula C22H17NO B3425625 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide CAS No. 439095-62-2

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide

Cat. No.: B3425625
CAS No.: 439095-62-2
M. Wt: 311.4 g/mol
InChI Key: LUMYLYSCUIVWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide ( 439095-62-2) is a synthetic benzamide derivative with a molecular formula of C22H17NO and a molecular weight of 311.38 g/mol . It is supplied as a high-purity compound for research applications. This compound is structurally characterized by a phenylethynyl linker, a feature shared with other biologically active molecules. For instance, compounds containing the phenylethynyl group, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), are well-documented in scientific literature as non-competitive antagonists and allosteric modulators of metabotropic glutamate receptors (mGluRs), specifically the mGlu5 subtype . This structural similarity suggests potential research applications in neuroscience, particularly in the study of G protein-coupled receptor (GPCR) function and signal transduction. Allosteric modulators like these are an attractive area of research due to their high subtype selectivity and ability to penetrate the blood-brain barrier . Furthermore, other phenylethynyl derivatives, such as 4-(2-phenylethynyl)benzoic acid (PEBA), have been identified as highly bioactive compounds in plant science, functioning as potent chemical pruning agents that alter plant architecture and inhibit seed germination . Researchers may explore the utility of this compound in similar or novel biological screening assays. Handling & Safety: Please refer to the Safety Data Sheet for detailed handling and hazard information. Important Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-17-7-13-20(14-8-17)22(24)23-21-15-11-19(12-16-21)10-9-18-5-3-2-4-6-18/h2-8,11-16H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMYLYSCUIVWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409793
Record name 1T-1161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-62-2, 4699-24-5
Record name 4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1T-1161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide

A retrosynthetic analysis of the target molecule reveals two primary disconnections that simplify the structure into readily available starting materials. The most logical disconnections are at the amide linkage and the ethynyl (B1212043) C-C bond.

Amide Bond Disconnection: The C-N amide bond can be disconnected, leading to two key precursors: 4-(2-phenylethynyl)aniline and a derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride. This is a standard and reliable disconnection for amide synthesis.

Ethynyl Linkage Disconnection: The C-C triple bond of the 4-(2-phenylethynyl)aniline intermediate can be disconnected via a Sonogashira coupling reaction. This breaks the molecule down further into phenylacetylene (B144264) and a substituted aniline (B41778), such as 4-iodoaniline (B139537) or 4-bromoaniline (B143363).

This analysis suggests a convergent synthesis strategy where the two main fragments are prepared separately and then joined in the final step. The forward synthesis would therefore involve the synthesis of the key intermediate, 4-(2-phenylethynyl)aniline, followed by its acylation with 4-methylbenzoyl chloride.

Classical Synthetic Routes for Phenylethynyl-substituted Benzamides

Classical approaches to synthesizing this class of compounds rely on well-established and robust reactions, primarily focusing on the sequential formation of the ethynyl linkage and the amide bond.

The formation of the amide bond is a pivotal step in this synthesis. The most common and direct method involves the reaction of a carboxylic acid derivative with an amine. For the synthesis of N-aryl amides, several strategies can be employed. nih.gov

Acylation with Acyl Chlorides: A highly effective method is the reaction of the amine precursor, 4-(2-phenylethynyl)aniline, with an acyl chloride, such as 4-methylbenzoyl chloride. nih.gov This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride ensures a high yield of the desired amide under mild conditions.

Coupling Reagent-Mediated Amidation: Alternatively, the amide bond can be formed directly from 4-methylbenzoic acid and 4-(2-phenylethynyl)aniline using a coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. While effective, these methods can sometimes require more complex purification to remove byproducts.

The choice of method often depends on the availability of the starting materials and the desired reaction scale. For many laboratory-scale syntheses, the acyl chloride method is preferred for its simplicity and efficiency.

The Sonogashira reaction is a cornerstone of C-C bond formation, particularly for creating arylalkynes. byjus.com It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. wikipedia.org This reaction is essential for constructing the phenylethynyl moiety in the key intermediate. byjus.com

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. byjus.com

Palladium Cycle:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodoaniline) to form a Pd(II) complex. nrochemistry.comlibretexts.org

Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide (formed in the copper cycle), transferring the alkynyl group to the palladium center. wikipedia.orgnrochemistry.com

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (4-(2-phenylethynyl)aniline) and regenerate the Pd(0) catalyst. nrochemistry.com

Copper Cycle:

A copper(I) salt, typically CuI, reacts with the terminal alkyne (phenylacetylene) in the presence of a base (like an amine) to form a copper(I) acetylide intermediate. wikipedia.org This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step.

The reaction is typically performed under mild, anaerobic conditions and tolerates a wide variety of functional groups. nrochemistry.com The reactivity of the aryl halide follows the order I > OTf > Br > Cl. nrochemistry.com

4-(2-phenylethynyl)aniline: This crucial intermediate is synthesized via the Sonogashira coupling of a 4-haloaniline with phenylacetylene. For instance, 4-iodoaniline can be coupled with phenylacetylene using a catalyst system like Pd(PPh₃)₂Cl₂ and CuI in the presence of a base such as diisopropylamine (B44863) in a solvent like THF. nrochemistry.com The product, a yellow to orange-yellow solid, is a versatile intermediate in organic synthesis.

4-methylbenzoyl chloride: This acylating agent can be readily prepared from the corresponding carboxylic acid, 4-methylbenzoic acid. chegg.com A common method involves treating 4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com These reagents convert the carboxylic acid into the more reactive acyl chloride, which can often be used in the subsequent amidation step without extensive purification. chemicalbook.comlookchem.com

PrecursorStarting Material(s)Reagent(s)Typical Reaction
4-(2-phenylethynyl)aniline4-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Amine BaseSonogashira Coupling
4-methylbenzoyl chloride4-methylbenzoic acidThionyl chloride (SOCl₂) or Oxalyl ChlorideAcyl Halide Formation

Novel Synthetic Approaches and Optimized Protocols

While classical methods are reliable, modern research focuses on developing more efficient, sustainable, and cost-effective synthetic protocols.

Significant advancements in the Sonogashira coupling reaction have focused on improving the catalytic system to enhance efficiency and broaden the substrate scope.

High-Efficiency Palladium Catalysts: The development of palladium catalysts with advanced ligands has led to improved performance. While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are effective, they often require relatively high catalyst loadings. libretexts.org More modern systems utilize bidentate phosphine (B1218219) ligands (e.g., dppf) or N-heterocyclic carbene (NHC) ligands. These advanced catalysts can achieve high yields with significantly lower catalyst loadings (down to 0.02 mol%), increasing the atom economy and reducing costs. libretexts.org

Copper-Free Sonogashira Coupling: A major optimization has been the development of copper-free Sonogashira protocols. Although copper(I) cocatalysts increase the reaction rate, they can also lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling) and introduce challenges in purification. wikipedia.org Copper-free methods avoid these side reactions and are particularly advantageous in the synthesis of materials for electronic applications where copper contamination is a concern. These reactions typically require a palladium catalyst and a suitable base, often an amine, which can facilitate the deprotonation of the alkyne. wikipedia.org

These optimized protocols allow for the synthesis to be performed under milder conditions, sometimes even in aqueous media, contributing to the principles of green chemistry. organic-chemistry.org

Catalyst SystemComponentsAdvantages
Classical Sonogashira Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst (e.g., CuI), Amine baseWell-established, reliable for many substrates. wikipedia.org
High-Efficiency Palladium Pd catalyst with advanced ligands (e.g., NHCs, bidentate phosphines)Lower catalyst loading, higher turnover numbers, broader functional group tolerance. libretexts.org
Copper-Free Sonogashira Pd(0) catalyst, Amine baseAvoids alkyne homocoupling, simplifies purification, suitable for copper-sensitive applications. wikipedia.orglibretexts.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. benthamdirect.com For the synthesis of this compound, microwave irradiation can be effectively employed in both the amide bond formation and the Sonogashira coupling steps.

Amide Bond Formation:

The direct amidation of a carboxylic acid and an amine is a common strategy. nih.gov In a potential microwave-assisted approach, 4-methylbenzoic acid and 4-bromoaniline could be coupled. The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. acs.org Some methods even allow for solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov For instance, a direct synthesis of amides from carboxylic acids and amines has been reported using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free microwave conditions. nih.gov Another approach involves the amidation of thioesters, which can also be accelerated by microwave irradiation, offering high yields in short reaction times. rsc.orgrsc.org

Table 1: Examples of Microwave-Assisted Amide Synthesis Conditions This table presents generalized conditions from the literature and not specific to the target compound.

Reactants Catalyst/Reagent Solvent Microwave Conditions Yield (%) Reference
Carboxylic Acids, Amines Ceric Ammonium Nitrate (CAN) Solvent-free Open reactor High nih.gov
2-Halo-arylacetic Acids, Amines Palladium catalyst Aqueous Sealed vessel Good acs.org
Thioesters, Amines None Solvent-free 5-15 minutes up to 98% rsc.org

Sonogashira Coupling:

The formation of the phenylethynyl group can be efficiently achieved via a palladium- and copper-catalyzed Sonogashira coupling. Microwave-assisted Sonogashira reactions are well-documented to proceed rapidly, often with reduced catalyst loading and minimized side product formation. organic-chemistry.orgresearchgate.netresearchgate.net A plausible route would involve the coupling of a pre-formed amide, such as 4-bromo-N-(4-methylphenyl)benzamide, with phenylacetylene. The use of microwave irradiation can significantly shorten the reaction time from hours to minutes. organic-chemistry.orgresearchgate.net Studies have shown excellent yields (80-95%) for the coupling of various aryl halides with trimethylsilylacetylene (B32187) under microwave conditions in 5-25 minutes. organic-chemistry.org Furthermore, microwave-assisted Sonogashira couplings have been successfully performed in environmentally benign solvents like water. rsc.org

Table 2: Representative Conditions for Microwave-Assisted Sonogashira Coupling This table presents generalized conditions from the literature and not specific to the target compound.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov The synthesis of this compound is amenable to a flow-based approach.

Amide Synthesis in Flow:

The formation of amide bonds is a well-explored area in flow chemistry. nih.gov Various methodologies have been developed, from the use of packed-bed reactors with solid-supported reagents to homogeneous catalysis in heated coils. researchgate.net For instance, a solvent-free continuous flow synthesis of amides has been developed using a screw reactor with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent, achieving high conversions with short residence times. rsc.org Such a setup could be adapted for the reaction between 4-methylbenzoic acid and 4-(2-phenylethynyl)aniline. Telescoped flow processes, where multiple reaction steps are connected in series without isolation of intermediates, could further streamline the synthesis. acs.org

Table 3: Examples of Flow Chemistry Setups for Amide Synthesis This table presents generalized conditions from the literature and not specific to the target compound.

Reactor Type Reagents Key Parameters Throughput/Yield Reference
Jacketed Screw Reactor Carboxylic acids, Amines, EDC·HCl Residence time: 30-300 s, Room Temp. 100 g scale-up, ~90% yield rsc.org
PTFE Coil Reactor Arylacetic acids, N-acylpyrazole, Amines Telescoped process, Residence time: 7 min 50-70% overall yield acs.org
Automated Fast-Flow Instrument Amino acids Solid-phase peptide synthesis Protein chains up to 164 amino acids amidetech.com

The integration of in-line purification and analysis tools can enable real-time optimization and control of the reaction, leading to high purity of the final product.

Stereoselective Synthesis and Enantiomeric Resolution (if applicable)

The applicability of stereoselective synthesis to this compound would depend on the existence of stable stereoisomers. Given its structure, this compound could potentially exhibit atropisomerism, which is a form of axial chirality arising from restricted rotation around a single bond, in this case, the N-aryl bond. nih.govthieme-connect.com The steric hindrance caused by the substituents on the benzamide (B126) and the aniline ring could lead to a sufficiently high barrier to rotation, allowing for the isolation of stable enantiomers.

Should this compound be atropisomeric, several strategies for its enantioselective synthesis could be envisioned, drawing from recent advances in the field of asymmetric catalysis.

Catalytic Asymmetric Synthesis:

Recent research has focused on the development of catalytic methods for the atroposelective synthesis of N-aryl amides. rsc.org One approach involves the kinetic resolution of a racemic mixture of a suitable precursor. Another, more direct, strategy is the asymmetric functionalization of a prochiral substrate. For example, peptide-catalyzed enantioselective bromination of benzamides has been reported to introduce ortho-substituents that create the chiral axis with good enantioselectivity. nih.govdatapdf.com While not directly applicable to the final target, this illustrates the principle of creating atropisomerism through asymmetric catalysis.

A more relevant strategy could involve an atroposelective N-arylation reaction or a dynamic kinetic resolution during the amide bond formation. The synthesis of axially chiral N-arylbenzimidazoles has been achieved through chiral phosphoric acid catalysis, demonstrating the feasibility of controlling C-N axial chirality in related heterocyclic systems. researchgate.net

Table 4: Approaches to Stereoselective Synthesis of Atropisomeric Amides This table presents generalized conditions from the literature and not specific to the target compound.

Strategy Catalyst/Reagent Substrate Type Stereoselectivity Reference
Enantioselective Bromination Tetrapeptide catalyst Tertiary benzamides up to 75:25 er nih.govdatapdf.com
Intramolecular Acyl Transfer Tethered Lewis base N/A Highly atropselective rsc.org
Asymmetric N-Functionalization Chiral auxiliary Secondary anilides High de thieme-connect.com

If a racemic mixture of this compound were synthesized, enantiomeric resolution could be achieved through classical methods such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography (High-Performance Liquid Chromatography - HPLC) using a chiral stationary phase.

Molecular Structure and Conformational Analysis

Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic methods are essential for confirming the complex structure of this molecule and understanding its electronic and vibrational properties.

While specific experimental spectra for 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent fragments and related compounds.

¹H NMR Spectroscopy:

Amide Proton (N-H): A single proton resonance is expected in the downfield region, typically between 8.0 and 10.5 ppm. Its broadness and exact position can be influenced by solvent and concentration due to hydrogen bonding.

Aromatic Protons: The protons on the three distinct aromatic rings would appear in the range of 7.0 to 8.0 ppm. The protons on the 4-methylphenyl ring and the central phenyl ring adjacent to the amide nitrogen will show characteristic doublet of doublets or multiplet patterns. The protons of the terminal phenyl group attached to the alkyne will also resonate in this region.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group would be observed in the upfield region, typically around 2.4 ppm.

¹³C NMR Spectroscopy:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to show a resonance in the downfield region, approximately at 165-170 ppm.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the acetylene (B1199291) bridge would appear in the range of 85-95 ppm.

Aromatic Carbons: A complex set of signals between 115 and 145 ppm would correspond to the various aromatic carbons. Quaternary carbons, such as those attached to the amide, alkyne, and methyl groups, would typically have lower intensities.

Methyl Carbon (-CH₃): The carbon of the p-methyl group is expected to have a chemical shift of approximately 20-22 ppm.

Vibrational spectroscopy provides key information about the functional groups present in the molecule.

N-H Stretch: A characteristic sharp absorption band for the amide N-H stretching vibration is expected around 3300-3350 cm⁻¹. In the solid state, this band may be broadened and shifted to a lower frequency due to intermolecular hydrogen bonding.

C=O Stretch: A strong, sharp absorption corresponding to the amide I band (primarily C=O stretching) is anticipated in the region of 1650-1680 cm⁻¹.

C≡C Stretch: A weak to medium intensity band for the alkyne C≡C stretching vibration is expected between 2100 and 2250 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple sharp bands would be observed for aromatic C-H stretching above 3000 cm⁻¹ and for aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3300 - 3350
Amide (C=O)Stretch (Amide I)1650 - 1680
Alkyne (-C≡C-)Stretch2100 - 2250
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C)Ring Stretch1450 - 1600

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation. In electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation of N-phenylbenzamides is complex and can involve several pathways nih.govresearchgate.net.

Key expected fragmentation pathways for this compound include:

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the C(O)-N bond, leading to the formation of the 4-methylbenzoyl cation (m/z = 119) and the 4-(2-phenylethynyl)aniline radical cation, or vice versa.

Cleavage adjacent to the Nitrogen: Fragmentation can also occur at the N-C(aryl) bond.

Rearrangements: Upon collisional activation, particularly in negative ion mode, deprotonated N-phenylbenzamides can undergo gas-phase Smiles rearrangement reactions, which may involve the loss of carbon monoxide (CO) nih.govresearchgate.net.

While a specific crystal structure for this compound is not publicly available, analysis of related N-aryl benzamide (B126) structures allows for a detailed prediction of its solid-state conformation researchgate.netnih.gov. The molecule is not expected to be planar. The dihedral angle between the central aniline (B41778) ring and the terminal benzoyl ring is typically significant, often greater than 30°, due to steric hindrance around the amide bond nih.gov. Similarly, the 4-methylbenzoyl group is likely twisted out of the plane of the amide group to minimize steric repulsion. The extended phenylethynyl group contributes to a relatively linear and rigid segment within the molecule.

Conformational Preferences and Rotational Barriers

The conformational landscape of this compound is primarily defined by rotations around three key single bonds: the C(aryl)-C(O) bond, the C(O)-N bond, and the N-C(aryl) bond.

C(O)-N Amide Bond: Due to resonance, the amide bond possesses significant partial double-bond character. This results in a high rotational barrier (typically 20–23 kcal/mol in related formamides), making rotation at room temperature very slow nih.gov. The amide group is therefore planar and predominantly exists in the more stable trans conformation.

C(aryl)-C(O) and N-C(aryl) Bonds: Rotation around the single bonds connecting the aromatic rings to the central amide group is more facile but still hindered. The barrier to rotation around the C(aryl)-C(O) bond in N-methylbenzamide has been calculated to be around 4-5 kcal/mol acs.org. The conformational preference is a balance between maximizing π-conjugation (which favors planarity) and minimizing steric hindrance between the ortho-hydrogens of the rings and the amide group (which favors a twisted conformation) plos.org. The lowest energy conformation is therefore a twisted one, where the phenyl rings are canted at a significant angle relative to the amide plane plos.org.

Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a critical role in defining the supramolecular chemistry of this compound in the solid state.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a robust and highly directional bond that typically leads to the formation of infinite chains or dimeric pairs in the crystal lattice of secondary amides nih.govnih.govmdpi.com. Intramolecular hydrogen bonding is also a possibility in certain molecular conformations, though intermolecular bonding is generally more prevalent in simple benzanilides researchgate.netnih.gov.

Computational and Theoretical Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical studies published for the compound this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article based on existing research for the requested outline, which includes:

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Solvent Effects on Molecular Behavior

Generating content for these sections without published data would require performing original computational chemistry research, which is beyond the scope of this service. The instructions to strictly adhere to the provided outline and focus solely on the specified compound cannot be fulfilled with the currently available information.

While computational studies exist for structurally related compounds, such as other benzamide (B126) or phenylethynyl derivatives, the user's explicit instruction to not introduce information outside the scope of "4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide" prevents the inclusion of data from these analogous molecules.

Further research in the field of computational chemistry may, in the future, include investigations into this specific compound, at which point a detailed article could be generated.

of this compound

Extensive literature searches did not yield specific computational chemistry or theoretical investigation data for the compound this compound. Consequently, there is no available information regarding its docking studies or preliminary ligand-protein interactions.

Scientific research, including computational analyses, is a progressive endeavor. The absence of published data for a specific compound can be attributed to several factors, such as its novelty, the specific research interests of scientific groups, or a focus on other compounds with perceived higher therapeutic potential.

Further research would be necessary to perform docking studies and elucidate the potential ligand-protein interactions of this compound. Such studies would involve:

Target Identification: Selecting relevant protein targets based on the compound's structural similarity to known active molecules or based on predicted therapeutic applications.

Molecular Docking Simulations: Utilizing computational software to predict the preferred binding orientation of the compound within the active site of the identified target protein. This would provide insights into the binding affinity and the non-covalent interactions that stabilize the ligand-protein complex.

Interaction Analysis: A detailed examination of the docking results to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other molecular interactions with the ligand.

Without such dedicated studies, any discussion of the preliminary binding modes of this compound would be purely speculative. The scientific community awaits future research to shed light on the computational profile of this particular chemical entity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Methyl Substitution on the Benzamide (B126) Moiety

Research on related benzimidazole (B57391) neuropeptide Y-1 receptor antagonists has shown that a 4-methyl substitution can be a key component in a series of potent antagonists. nih.gov The methyl group, being a small, lipophilic substituent, can enhance binding to hydrophobic pockets within a receptor. In a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, the replacement of a morpholine (B109124) group with a methyl group at the C-5 position resulted in a significant increase in activity. acs.org This suggests that a strategically placed methyl group can be more effective than larger substituents in certain contexts.

The position of the methyl group is also crucial. For instance, in N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide, the aryl methyl group is a primary site for oxidation. walshmedicalmedia.com While the title compound has a 4-methyl substitution, this highlights the potential for methyl groups to be involved in metabolic pathways, which is a key aspect of its structure-property relationship.

Table 1: Impact of Methyl Substitution on Benzamide Analogues

Compound/Analogue Position of Methyl Group Observed Effect Reference
4-methylbenzimidazole derivative 4 Key for potent neuropeptide Y-1 receptor antagonism nih.gov
5-methyl benzamide derivative 5 Increased activity against M. tuberculosis QcrB acs.org
N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide 2,6 Aryl methyl group is a primary site of oxidation walshmedicalmedia.com

Influence of the Phenylethynyl Group Orientation and Substituents

The phenylethynyl group is a significant structural feature that imparts rigidity and a specific spatial orientation to the molecule. This can be crucial for its interaction with biological targets. The linear geometry of the acetylene (B1199291) linker restricts conformational flexibility, which can be advantageous for binding affinity if the resulting conformation is complementary to the target's binding site.

Structure-activity relationship studies of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as Src inhibitors have demonstrated the importance of the phenylethynyl moiety for potent activity. researchgate.net Similarly, 3'-(phenyl alkynyl) analogs of abscisic acid have been shown to be potent antagonists, with the rigid framework of the phenylethynyl group playing a key role in their biological activity. rsc.org

The orientation of the phenylethynyl group relative to the rest of the molecule is critical. Substituents on the terminal phenyl ring of the phenylethynyl group can further modulate activity. For instance, in a series of phenethylamine (B48288) derivatives, the nature and position of substituents on a phenyl ring had a significant impact on receptor binding affinity. nih.govnih.gov While specific substituent effects on the phenylethynyl group of the title compound are not detailed in the provided search results, it is a common strategy in medicinal chemistry to explore such modifications to optimize activity.

The electronic properties of the phenylethynyl group can also contribute to its interactions. The π-system of the alkyne and the phenyl ring can participate in π-π stacking or cation-π interactions with the biological target.

Table 2: Role of Phenylethynyl Group in Related Compounds

Compound Class Role of Phenylethynyl Group Observed Effect Reference
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines Essential for activity Potent Src kinase inhibition researchgate.net
3'-(Phenyl alkynyl) abscisic acid analogs Provides a rigid framework Potent ABA antagonism rsc.org

Role of the Phenyl Linker and Amide Linkage on Molecular Recognition

The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govmdpi.com The stability and geometry of these hydrogen bonds can be influenced by the surrounding chemical environment. For instance, intramolecular hydrogen bonds can affect the strength of intermolecular hydrogen bonds formed by the amide group. rsc.org The planarity of the amide bond, due to the partial double bond character of the C-N bond, also influences the local conformation of the molecule. nih.gov

The phenyl linker serves to connect the benzamide and phenylethynyl moieties, holding them in a specific spatial relationship. The flexibility of this linker is important; too much flexibility can lead to a loss of entropy upon binding, while a completely rigid linker may not allow for the optimal orientation of the key interacting groups. In a study of benzodioxane-benzamides, the length and flexibility of the linker between the two main moieties were found to significantly affect antimicrobial activity. mdpi.comnih.gov Similarly, in N-[(thiophen-3-yl)methyl]benzamides, the nature of the linker was a key focus of SAR analysis. acs.org

The phenyl linker itself can also participate in hydrophobic interactions or π-π stacking with the target, further contributing to binding affinity.

Table 3: Importance of Amide Linkage and Phenyl Linker

Structural Feature Role in Molecular Recognition Supporting Evidence Reference
Amide Linkage Hydrogen bond donor (N-H) and acceptor (C=O) Formation of extended hydrogen-bonding networks in benzamide complexes nih.govmdpi.com
Phenyl Linker Spatial orientation of functional groups Linker modifications significantly impact activity in benzodioxane-benzamides mdpi.comnih.gov
Amide Linkage Conformational constraint Partial double bond character influences local geometry nih.gov

Comparative Analysis with Related Benzamide Analogues

For example, in a series of glycine (B1666218) benzamides acting as GPR139 receptor agonists, modifications around the aryl benzamide revealed a clear preference for certain substitution patterns. A meta-chloro substitution on the benzamide ring resulted in excellent potency. nih.gov This underscores the sensitivity of biological activity to the electronic and steric nature of substituents on the benzamide core.

In another study on N-phenylbenzamides as antimicrobial agents, QSAR models indicated that anti-Gram-positive activity was primarily influenced by electrostatic effects, while anti-Gram-negative activity was more dependent on hydrophobicity and steric factors. nih.gov This suggests that the biological target and the environment of the binding site dictate which molecular properties are most important for activity.

The replacement of the phenylethynyl group with other substituents would likely have a profound impact on activity. For instance, replacing it with a more flexible alkyl chain could lead to a loss of potency due to increased conformational freedom. Conversely, introducing different rigid linkers could potentially lead to new modes of binding or improved affinity.

Table 4: Comparative SAR of Benzamide Analogues

Analogue Class Key Structural Variation Impact on Activity Reference
Glycine benzamides Substituents on the aryl benzamide Meta-chloro substitution enhanced potency nih.gov
N-phenylbenzamides Varied substituents Electrostatic vs. hydrophobic/steric effects depending on bacterial type nih.gov
Benzodioxane-benzamides Linker between moieties Linker length and flexibility are critical for antimicrobial activity mdpi.comnih.gov

Development of Predictive Models for Biological Activity or Specific Interactions

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, are valuable tools in drug discovery for understanding the relationship between chemical structure and biological activity. arxiv.org The development of such models for 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide and its analogues could guide the design of new compounds with improved properties.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. For a series of benzamide analogues, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), and hydrophobic/aromatic regions corresponding to the phenyl rings. nih.govnih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by correlating the 3D steric and electrostatic fields of molecules with their biological activities. nih.govimist.maimist.ma Such models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, thus guiding the rational design of new analogues.

For N-phenylbenzamide derivatives, 3D-QSAR models have been successfully developed to predict their antiviral and antimicrobial activities. nih.govimist.maimist.ma These studies have highlighted the importance of descriptors related to molecular weight, total energy, electrophilicity, molar refractivity, and logP in determining biological activity.

The development of a predictive model for this compound would require a dataset of structurally related compounds with measured biological activities. By applying computational techniques, it would be possible to build models that could accelerate the discovery of new, more potent, and selective compounds.

Table 5: Predictive Modeling Approaches for Benzamide Derivatives

Modeling Technique Application Key Findings/Insights Reference
Pharmacophore Modeling Identification of essential structural features Generated models with hydrogen bond acceptors/donors and hydrophobic regions nih.govnih.gov
3D-QSAR (CoMFA/CoMSIA) Correlation of 3D fields with activity Highlighted the importance of electrostatic, steric, and hydrophobic fields nih.govimist.maimist.ma

Biological Activity and Mechanistic Insights Preclinical/in Vitro/in Vivo Non Human

Target Identification and Engagement Studies

The structural components of 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide suggest potential interactions with several biological targets, including enzymes and receptors. Studies on analogous compounds provide a framework for understanding these potential interactions.

Enzyme Inhibition Assays (e.g., Kinase Inhibition, such as Src kinase)

The 4-methylbenzamide (B193301) scaffold is a key feature in a number of kinase inhibitors. For instance, derivatives of 4-(aminomethyl)benzamide (B1271630) have been designed as flexible linkers in the development of novel type II protein kinase inhibitors. nih.gov These compounds have demonstrated inhibitory activity against a range of receptor tyrosine kinases. nih.gov

Specifically, the phenylethynyl group is a known pharmacophore in certain kinase inhibitors. A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potent Src inhibitors. researchgate.net One of the lead compounds from this series, 1j , exhibited a very low IC50 value against Src kinase, indicating high potency. researchgate.net This compound also demonstrated activity against other kinases, suggesting a potential for multi-kinase inhibition. researchgate.net

The inhibitory potential of various benzamide (B126) and related derivatives against different kinases is summarized in the table below.

Compound/Derivative ClassTarget Kinase(s)IC50/Inhibition
1j (3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative)Src0.0009 µM
1j B-RAF0.0021 µM
1j C-RAF0.0011 µM
Analogue 11 (4-(aminomethyl)benzamide derivative with (trifluoromethyl)benzene ring)EGFR91% at 10 nM
Analogue 13 (4-(aminomethyl)benzamide derivative with (trifluoromethyl)benzene ring)EGFR92% at 10 nM
4-Methylbenzamide derivatives with purine (B94841) substituents (Compounds 7, 9, 10) PDGFRα, PDGFRβ36-45%
4-Methylbenzamide derivatives with purine substituents (Compounds 7, 8) HER222-26%

Receptor Binding Studies (e.g., mGluRs)

The benzamide structure is also a recognized scaffold for modulators of G-protein coupled receptors, including metabotropic glutamate (B1630785) receptors (mGluRs). Aryl benzamide derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR5. nih.gov These studies highlight the potential for the benzamide core to interact with the allosteric binding sites within the 7-transmembrane domain of these receptors. nih.gov While the alkyne subunit was initially considered a key motif for high affinity to mGluR5, metabolic instability has led to the exploration of other functional groups, such as amides, as replacements. nih.gov

Protein-Ligand Interaction Profiling

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding modes of benzamide derivatives with their target proteins. For aryl benzamide mGluR5 NAMs, in silico analyses have identified key interactions within the binding site, which is composed of amino acid residues such as Pro655, Tyr659, Trp945, and others. nih.govnih.gov These interactions, which include hydrogen bonds and π-π stacking, stabilize the ligand in the binding pocket. nih.govnih.gov

Similarly, molecular modeling of 4-(aminomethyl)benzamide-based kinase inhibitors has provided insights into their binding with the active site of kinases like Bcr-Abl. nih.gov These studies suggest that the flexible linker allows the molecule to adopt a favorable geometry for binding. nih.gov

Cellular Pathway Modulation

The potential for this compound to engage with kinases and receptors suggests it could modulate various cellular signaling pathways and processes, including those involved in cell survival and death.

Effects on Signal Transduction Cascades

Given the evidence of Src kinase inhibition by compounds containing a phenylethynyl group, it is plausible that this compound could affect Src-mediated signaling pathways. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. Inhibition of Src can disrupt these signaling cascades, which are often dysregulated in cancer. Western blot analyses of tumor tissues treated with the Src inhibitor 1j showed significant inhibition of both Src and MAPK signaling pathways. researchgate.net

Impact on Cellular Processes (e.g., Apoptosis induction, cell viability in disease models excluding human clinical outcomes)

N-substituted benzamides have been shown to induce apoptosis in various cancer cell lines. For example, declopramide, an N-substituted benzamide, induces cytochrome c release from the mitochondria and subsequent activation of caspase-9, indicating the involvement of the intrinsic apoptotic pathway. nih.gov This effect was observed in both murine pre-B cells and human promyelocytic cancer cells. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.gov Furthermore, N-substituted benzamides can induce a G2/M cell cycle block, which occurs independently of their apoptotic effects. nih.gov

The cytotoxic effects of various N-phenylbenzamide derivatives have been evaluated in different cancer cell lines. New imidazole-based N-phenylbenzamide derivatives have shown good to moderate activity against lung, cervical, and breast cancer cell lines. nih.gov The IC50 values for two of the more active derivatives, 4e and 4f , are presented in the table below.

CompoundCell LineIC50 (µM)
4e A549 (Lung)11.1
4e HeLa (Cervical)10.5
4e MCF-7 (Breast)10.2
4f A549 (Lung)7.5
4f HeLa (Cervical)9.3
4f MCF-7 (Breast)8.9

In models of triple-negative breast cancer, the Src inhibitor 1j demonstrated potent anti-viability activity against the MDA-MB-231 cell line and significantly induced apoptosis in tumor tissues from xenograft models. researchgate.net

In Vitro Efficacy in Disease Models (e.g., Cancer cell lines, excluding human trials)

There is no publicly available scientific literature detailing the in vitro efficacy of this compound in any disease models, including but not limited to cancer cell lines.

Preclinical In Vivo Studies (non-human models, focusing on pharmacological response, not safety/toxicity profiles)

No preclinical in vivo studies in non-human models that focus on the pharmacological response of this compound have been reported in the accessible scientific literature.

Elucidation of Molecular Mechanisms of Action

Information regarding the molecular mechanism of action of this compound is not available in the public domain.

Binding Site Analysis and Allosteric Modulation

There are no published studies on the binding site analysis or the potential for allosteric modulation of any biological targets by this compound.

Downstream Biological Effects

Due to the lack of primary research on the activity of this compound, there is no information available regarding its downstream biological effects.

Potential Applications Non Clinical

Development as Molecular Probes

Molecular probes are essential tools in chemistry and biology for detecting and visualizing specific molecules or ions. The structural characteristics of 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide suggest its potential as a scaffold for the development of novel molecular probes.

The diphenylacetylene (B1204595) core of the molecule is a known fluorophore. Derivatives of diphenylacetylene are noted for their high luminescence in condensed media, which is a desirable characteristic for fluorescent probes. acs.org The fluorescence properties can often be tuned by adding different functional groups to the phenyl rings. acs.org This could allow for the development of probes with specific excitation and emission wavelengths for various imaging applications.

Furthermore, benzamide (B126) derivatives have been investigated as fluorescent probes. For instance, certain benzothiadiazole derivatives are used for imaging cellular components like lipid droplets. nih.gov While not a benzothiadiazole, the benzamide portion of this compound could be modified to enhance its fluorescent properties or to introduce specific targeting capabilities.

Compound FamilyRelevant Properties for Fluorescent Probes
Diphenylacetylene (Tolan) DerivativesHigh luminescence, tunable absorption and emission energies. acs.org
Benzothiadiazole DerivativesUsed in bioimaging for specific cellular components. nih.gov
Naphthalimide DerivativesEmployed as fluorescent probes for tumor imaging. nih.gov

Affinity probes are used to isolate and identify specific biomolecules, often proteins, from complex mixtures. The this compound structure could be chemically modified to incorporate a reactive group, turning it into an affinity probe. The core structure would serve as the recognition element that binds to the target protein, while the added reactive group would form a covalent bond, allowing for subsequent isolation and identification. The N-phenylbenzamide scaffold is found in various biologically active molecules, suggesting it could be a suitable starting point for designing targeted probes. nih.govacs.org

Applications in Material Science

The rigid and linear nature of the diphenylacetylene unit, combined with the potential for intermolecular interactions through the benzamide group, makes this class of compounds interesting for material science applications.

Diphenylacetylene derivatives are of interest for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). acs.org The extended π-conjugation across the diphenylacetylene core facilitates charge transport, a key property for organic semiconductors. Some donor-substituted diphenylacetylene derivatives have been shown to act as both electron donors and acceptors, making them versatile components in electronic devices. acs.org

A novel compound with a central diphenylacetylene block has been successfully used as the active light-emitting layer in an OLED, producing strong blue emission. rsc.org This same compound demonstrated both electron-donating and electron-accepting capabilities, allowing it to function as either a donor or an acceptor in organic photovoltaic devices. rsc.org The this compound molecule shares this core structure and could potentially be explored for similar applications.

Derivative Class Potential Application Key Findings
Amino-substituted phenylacetylenesOptoelectronic devices, chemosensorsDisplay both electron-donating and electron-accepting properties. acs.org
Naphthalimide end-capped diphenylacetyleneOLEDs, Organic PhotovoltaicsActs as a blue light emitter and can function as both an electron donor and acceptor. rsc.org
Hexaphenylbenzene derivatives (synthesized from diphenylacetylene)OLEDsUsed as host materials in blue organic electrophosphorescent devices with high efficiency. researchgate.net

The combination of a rigid diphenylacetylene rod and a benzamide group capable of forming hydrogen bonds presents an ideal architecture for creating self-assembled structures. The interplay between the shape of the molecule and the specific intermolecular interactions could lead to the formation of well-ordered supramolecular assemblies, such as liquid crystals, gels, or nanofibers. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of novel materials with tailored properties.

Use as Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. The N-phenylbenzamide scaffold is a common feature in many biologically active compounds. Various derivatives have been synthesized and tested for a range of activities. nih.govmdpi.comnih.govnanobioletters.com This suggests that this compound could serve as a foundational structure, or scaffold, for the development of new chemical biology tools. By systematically modifying its structure, libraries of related compounds could be generated and screened for specific biological effects, aiding in the discovery of new probes or modulators of biological processes.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for the separation and analysis of multi-component samples. For a compound with the polarity and thermal characteristics of 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a highly suitable method for the analysis of this compound due to its non-polar nature. A C18 column would provide effective separation from impurities and other components in a mixture. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer like sodium acetate (B1210297) to ensure reproducible ionization states. Isocratic elution can be employed for simple mixtures, while a gradient elution would be necessary for more complex samples to ensure adequate resolution of all components. Detection is most commonly achieved using a UV detector, set at a wavelength of maximum absorbance for the compound, which is expected to be in the range of 254 nm given its extensive aromatic system.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Acetonitrile, B: 0.1% Formic acid in Water
Elution Gradient: 60% A to 95% A over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC):

For GC analysis, the compound must be thermally stable and sufficiently volatile. Given its molecular weight, this compound may require high temperatures for volatilization. A capillary column with a non-polar stationary phase, such as one based on polysiloxane, would be appropriate. The use of a temperature gradient would be essential to ensure the elution of the compound as a sharp peak. Due to the presence of nitrogen in the molecule, a nitrogen-phosphorus detector (NPD) could offer selective and sensitive detection. However, for universal detection and structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred method.

Table 2: Suggested GC-MS Parameters for the Analysis of this compound

ParameterCondition
Column Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), then 20 °C/min to 320 °C (hold 5 min)
Injection Mode Splitless
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Scan Range 50-500 m/z

Electrophoretic Methods

Capillary electrophoresis (CE) offers a high-resolution alternative to chromatographic techniques, particularly for charged molecules. As this compound is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE technique. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.

For a non-polar compound like this compound, a buffer system containing sodium dodecyl sulfate (B86663) (SDS) as the surfactant would be effective. The separation voltage and capillary temperature would need to be optimized to achieve the best resolution and analysis time. Detection can be performed using a UV detector integrated into the CE system.

Advanced Spectroscopic Techniques for Complex Mixture Analysis

In complex mixtures, where chromatographic or electrophoretic separation may be incomplete, advanced spectroscopic techniques are invaluable for the unambiguous identification and structural elucidation of this compound.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry, often coupled with a chromatographic inlet (LC-MS/MS or GC-MS/MS), provides a high degree of selectivity and structural information. After ionization of the parent molecule, the resulting molecular ion is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification in a complex matrix, even in the presence of co-eluting compounds. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the phenylethynyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. For complex mixtures, two-dimensional (2D) NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify the spin systems of individual components without the need for physical separation. These methods allow for the assignment of proton and carbon signals to specific molecules within the mixture, providing unambiguous structural confirmation of this compound.

Quantification in Biological Matrices (preclinical)

The quantification of this compound in preclinical biological matrices, such as plasma or tissue homogenates, is crucial for pharmacokinetic and metabolism studies. LC-MS/MS is the gold standard for such applications due to its high sensitivity, selectivity, and wide dynamic range.

The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

Internal Standard: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be added to the samples and calibration standards to correct for variations in sample processing and instrument response.

Chromatographic Separation: A rapid HPLC or UHPLC method is developed to separate the analyte from matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS are monitored to ensure high selectivity and sensitivity.

Table 3: Representative LC-MS/MS Method Parameters for Quantification in Plasma

ParameterCondition
Sample Preparation Protein precipitation with 3 volumes of acetonitrile containing the internal standard.
HPLC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
Elution Gradient elution
Flow Rate 0.4 mL/min
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL

The validation of such a bioanalytical method would be performed according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

If this compound were to be used as a scaffold, AI and machine learning algorithms could predict the properties of novel derivatives. By analyzing the structure of "4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide," these computational tools could suggest modifications to enhance potential biological activity or material properties, thereby prioritizing synthetic efforts.

Exploration of Novel Biological Targets and Pathways

The structural motifs present in "this compound," such as the benzamide (B126) and diphenylacetylene (B1204595) backbone, are found in molecules with a wide range of biological activities. Initial biological screening of the compound, should it be synthesized, would be necessary to identify any potential therapeutic areas. Subsequent research could then focus on identifying its specific molecular targets and understanding its mechanism of action.

Application of Advanced Synthetic Technologies

The synthesis of this and related compounds could be optimized using advanced technologies such as flow chemistry or microwave-assisted synthesis. These methods could allow for a more rapid and efficient production of a library of analogous compounds for structure-activity relationship (SAR) studies.

Development of Multi-Targeting Approaches

Should initial studies indicate that "this compound" has activity against multiple biological targets, a research program could be initiated to develop multi-targeting agents for complex diseases. This would involve rationally designing derivatives that optimize its activity against a desired set of targets.

Collaborative Research Opportunities in Chemical Biology and Materials Science

Depending on its determined properties, this compound could foster collaborations between different scientific disciplines. For instance, if it exhibits interesting photophysical properties due to the diphenylacetylene moiety, collaborations with materials scientists could explore its potential in organic electronics. Similarly, if it shows biological activity, partnerships with chemical biologists would be crucial to elucidate its mechanism of action.

Q & A

Q. Advanced: How can reaction parameters be systematically optimized to improve synthetic efficiency?

Answer (Basic):
The synthesis typically involves coupling a substituted benzoyl chloride with an aniline derivative. For example, using 4-methylbenzoyl chloride and 4-(2-phenylethynyl)aniline in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst (e.g., DMAP) to facilitate amide bond formation . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 benzoyl chloride:aniline) are critical for yield optimization.

Answer (Advanced):
Systematic optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between temperature, reaction time, and reagent equivalents. For instance, a central composite design can identify optimal conditions, as demonstrated in flow-chemistry setups where continuous reactors enhance mixing and heat transfer, improving yields by 15–20% compared to batch methods . Post-reaction purification via recrystallization (e.g., using methanol) ensures high purity (>95%) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Advanced: How should researchers address contradictions between experimental and computational spectral data?

Answer (Basic):
Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and amide bond formation.
  • IR Spectroscopy : To verify C=O (amide I band ~1650 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 382.1442) .

Answer (Advanced):
Discrepancies between experimental and computed NMR shifts may arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Use explicit solvent models in DFT calculations (e.g., B3LYP/6-311+G(d,p) with PCM solvation).
  • Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Cross-check with X-ray crystallography for absolute configuration confirmation, as seen in analogous benzamide derivatives .

Basic: What functional groups dictate the compound’s reactivity?

Q. Advanced: How can regioselective functionalization of the benzamide core be achieved?

Answer (Basic):
The phenylethynyl group is electron-deficient, enabling alkyne-specific reactions (e.g., Sonogashira coupling). The methyl group on the benzamide enhances steric hindrance, influencing nucleophilic attack sites .

Answer (Advanced):
Regioselective functionalization requires directing groups and controlled conditions:

  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration to the para position of the phenylethynyl group.
  • Palladium Catalysis : Suzuki-Miyaura coupling on the benzamide aryl ring at low temperature (0–5°C) minimizes side reactions . Monitor progress via LC-MS to isolate intermediates.

Basic: How is the compound’s bioactivity assessed in preliminary studies?

Q. Advanced: What methods validate target engagement in enzyme inhibition assays?

Answer (Basic):
In vitro screening against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (e.g., 10 nM–100 µM range) .

Answer (Advanced):
Mechanistic validation involves:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (kₐ, k_d) and affinity (K_D).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization post-compound treatment .
  • Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to confirm binding specificity.

Basic: How to troubleshoot low yields in amide coupling reactions?

Q. Advanced: What advanced analytical methods diagnose side reactions during synthesis?

Answer (Basic):
Common fixes:

  • Ensure anhydrous conditions to prevent hydrolysis of benzoyl chloride.
  • Use fresh coupling agents (e.g., replace expired DCC with active batches) .

Answer (Advanced):
Diagnostic tools:

  • Reaction Monitoring : In situ IR or Raman spectroscopy detects intermediates (e.g., acylurea byproducts from DCC decomposition) .
  • LC-MS/MS : Identify side products (e.g., dimerization via alkyne cyclization) and adjust reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.